An In-depth Technical Guide to the Core Mechanism of Action of Coprexa (Tetrathiomolybdate) in Neuronal Cells
An In-depth Technical Guide to the Core Mechanism of Action of Coprexa (Tetrathiomolybdate) in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprexa, the former trade name for tetrathiomolybdate (TM), is a potent copper-chelating agent. Initially developed for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation, its mechanism of action extends to several processes relevant to neuronal cell function and neuroprotection. This document provides a detailed overview of the core mechanisms by which tetrathiomolybdate exerts its effects on and in the context of the central nervous system.
The primary systemic mechanism of tetrathiomolybdate involves the reduction of bioavailable copper. It forms a stable tripartite complex with copper and albumin in the bloodstream, rendering the copper non-toxic.[1] Additionally, it inhibits the intestinal absorption of copper.[2] Beyond this systemic effect, tetrathiomolybdate has demonstrated direct and indirect neuroprotective actions through its influence on the blood-brain barrier, microglial activity, and oxidative stress pathways.
Core Mechanisms of Action in a Neuronal Context
The neuroprotective effects of tetrathiomolybdate can be attributed to three primary mechanisms:
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Protection of the Blood-Brain Barrier (BBB): Tetrathiomolybdate plays a crucial role in maintaining the integrity of the BBB, particularly in conditions of excess copper. Elevated levels of free copper can induce damage to the endothelial cells that form the BBB.[3][4] By forming a stable, non-toxic complex with copper in the serum, tetrathiomolybdate prevents this copper-induced toxicity, thereby preserving the barrier function of the BBB.[2][5] This is a critical indirect neuroprotective mechanism, as a compromised BBB can lead to the entry of harmful substances into the brain parenchyma and exacerbate neuronal damage.
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Anti-inflammatory Effects in Microglia: Microglia, the resident immune cells of the brain, can become activated in response to pathological stimuli, releasing pro-inflammatory cytokines that contribute to neuroinflammation and neurodegeneration.[6][7] Tetrathiomolybdate has been shown to suppress the inflammatory response in microglia.[4][5] It achieves this by reducing the intracellular bioavailability of copper, which in turn leads to a decrease in the production of reactive oxygen species (ROS).[5] The reduction in ROS subsequently inhibits the TRAF6/AKT/NFκB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][5] This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[5]
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Antioxidant Properties and Modulation of Oxidative Stress: Ammonium tetrathiomolybdate can function as a slow-release sulfide donor, which confers antioxidant properties. This mechanism is particularly relevant in conditions of ischemia-reperfusion injury.[8][9] The sulfide-mediated effects include a reduction in mitochondria-derived oxidative stress, an increase in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase, and a decrease in oxidative damage to lipids and proteins.[8] Paradoxically, in other contexts, tetrathiomolybdate has been shown to inhibit SOD1 activity by chelating its essential copper cofactor, an effect that has been explored for its anti-angiogenic and anti-cancer properties.[3][10][11]
Quantitative Data
The following table summarizes the available quantitative data on the effects of tetrathiomolybdate.
| Parameter | Effect | Value | Cell/System | Reference |
| SOD1 Inhibition | IC50 | 0.33 ± 0.03 µmol/L | Bovine SOD1 (in vitro) | [3] |
| BBB Permeability | TEER Reduction by Cu-albumin | Prevented by 250 µM ALXN1840 (a form of TM) | Primary Porcine Brain Capillary Endothelial Cells | [12] |
| Microglial Inflammation | Reduction of TNF-α, IL-1β | Significant reduction with TM pretreatment | LPS-stimulated BV-2 microglia | [5] |
| Oxidative Stress | Hydroxyl Radical Increase by Penicillamine | Not elevated with TM administration | In vivo microdialysis in mouse striatum | [9] |
| Oxidative Stress | Free Copper Increase by Penicillamine | Not elevated with TM administration | In vivo microdialysis in mouse striatum | [9] |
Experimental Protocols
Assessment of Blood-Brain Barrier Integrity
This protocol is based on the methodology used to assess the protective effects of tetrathiomolybdate on an in vitro model of the BBB.[12]
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Cell Culture: Primary porcine brain capillary endothelial cells (PBCECs) are cultured on Transwell inserts.
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Treatment: The PBCEC monolayers are exposed to copper-albumin (to mimic copper toxicity) with or without co-incubation with bis-choline tetrathiomolybdate (e.g., 250 µM).
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Transendothelial Electrical Resistance (TEER) Measurement: TEER is measured continuously to assess the integrity of the endothelial cell monolayer. A decrease in TEER indicates increased permeability.
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Permeability Assay: The permeability of the monolayer can be further quantified by adding a fluorescent tracer (e.g., fluorescein-labeled dextran) to the upper chamber and measuring its appearance in the lower chamber over time.[13]
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Immunocytochemistry: After treatment, cells are fixed and stained for tight junction proteins (e.g., Claudin-5) to visualize any disruption to the cell-cell junctions.
Analysis of NF-κB Signaling in Microglia
This protocol is adapted from studies investigating the anti-inflammatory effects of tetrathiomolybdate on microglial cells.[4][5][14]
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Cell Culture: BV-2 microglial cells are cultured in appropriate media.
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Treatment: Cells are pre-treated with tetrathiomolybdate for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
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Cell Lysis: Whole-cell lysates are prepared using an ice-cold lysis buffer containing protease and phosphatase inhibitors.
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Immunoblotting:
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Proteins from the cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated NF-κB p65, total NF-κB p65, IκB-α, and TRAF6).
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After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence detection system.
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Quantification of Pro-inflammatory Cytokines: The levels of TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits.
Measurement of Oxidative Stress Markers
This protocol describes methods for measuring oxidative damage in brain tissue, as influenced by tetrathiomolybdate.[8][15]
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Tissue Preparation: Brain tissue is homogenized in a suitable buffer.
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Lipid Peroxidation Assay (TBARS Assay):
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The homogenate is mixed with a thiobarbituric acid (TBA) solution.
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The mixture is heated to induce a reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.
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The absorbance of the resulting pink-colored product is measured spectrophotometrically (typically at 532 nm).
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Protein Carbonyl Assay:
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Protein carbonyls (a marker of protein oxidation) are derivatized with 2,4-dinitrophenylhydrazine (DNPH).
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The resulting dinitrophenylhydrazone products are measured spectrophotometrically (around 370 nm).[16]
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Superoxide Dismutase (SOD) Activity Assay:
In Vivo Microdialysis for Brain Free Copper and Hydroxyl Radicals
This protocol is based on a study that measured free copper and hydroxyl radicals in the brain of a mouse model of Wilson's disease.[9]
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Surgical Implantation: A microdialysis probe is stereotactically implanted into the striatum of anesthetized mice.
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Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). For hydroxyl radical measurement, a trapping agent like terephthalic acid is included in the perfusate.[9][19]
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Sample Collection: Dialysate samples are collected at regular intervals before and after administration of tetrathiomolybdate or a control substance.
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Analysis of Hydroxyl Radicals: The dialysate is analyzed by high-performance liquid chromatography (HPLC) to measure the hydroxylated product of the trapping agent, which is indicative of hydroxyl radical formation.[20]
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Analysis of Free Copper: The concentration of free copper in the dialysate is measured using inductively coupled plasma mass spectrometry (ICP-MS).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of tetrathiomolybdate and penicillamine on brain hydroxyl radical and free copper levels: a microdialysis study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ammonium tetrathiomolybdate delays onset, prolongs survival, and slows progression of disease in a mouse model for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage | Life Science Alliance [life-science-alliance.org]
- 13. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. Novel method for in vivo hydroxyl radical measurement by microdialysis in fetal sheep brain in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of microdialysis for in-vivo monitoring of hydroxyl free-radical generation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
